N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
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Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.298. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Another study reported that a pyrazolo[1,5-a]pyrimidine derivative showed substantial activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known for their fluorescence properties, which can be used for studying the dynamics of intracellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring of these compounds has been reported to improve both the absorption and emission behaviors .
Biochemical Pathways
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the IRAK4 pathway .
Result of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of IRAK4, which plays a crucial role in the inflammatory response .
Action Environment
It’s worth noting that the properties and stability of some pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . It has been found to interact with IRAK4, a key node of signaling within the innate immune system . This interaction suggests that the compound may play a significant role in regulating the production of inflammatory cytokines and chemokines .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the IRAK4 pathway, which can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor, suggesting its potential for the treatment of conditions like ischemic stroke .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-6-15-17-8-12(9-20(15)19-10)18-16(21)14-7-11-4-2-3-5-13(11)22-14/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEFJWOOUVRIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.